2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide
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Description
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN7O3 and its molecular weight is 495.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The study of pyrazole-acetamide derivatives, including compounds with structural similarities to the aforementioned compound, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate the effect of hydrogen bonding on self-assembly processes and exhibit significant antioxidant activity (Chkirate et al., 2019). Such research underscores the potential for these compounds in developing new materials with specific properties, including catalytic and antioxidant capabilities.
Biological Activity and Potential Applications
Compounds within this chemical family have shown a range of biological activities. For example, derivatives of 1H-pyrazol have been synthesized and evaluated for their antipsychotic-like profiles in behavioral animal tests. Interestingly, these compounds did not interact with dopamine receptors, suggesting a novel mechanism of action, which points to their potential utility in exploring new therapeutic pathways for psychiatric disorders (Wise et al., 1987).
Moreover, heterocyclic compounds derived from similar structures have been studied for their lipase and α-glucosidase inhibition activities. Among the synthesized compounds, specific derivatives showed potent anti-lipase and anti-α-glucosidase activities, indicating their potential applications in the treatment of conditions like obesity and diabetes (Bekircan et al., 2015).
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(propan-2-ylamino)pyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7O3/c1-14(2)28-23-20(24-29-22(31-35-24)16-7-9-17(25)10-8-16)21(26)32(30-23)13-19(33)27-12-15-5-4-6-18(11-15)34-3/h4-11,14H,12-13,26H2,1-3H3,(H,27,33)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUESBZOWHSGXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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